molecular formula C9H8N2O2 B1644367 8-Methoxyquinoxalin-2-ol

8-Methoxyquinoxalin-2-ol

Cat. No.: B1644367
M. Wt: 176.17 g/mol
InChI Key: YCHPMBSTKUEWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Research

The story of quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, began in 1884 with its first synthesis through the condensation of o-phenylenediamine (B120857) and a 1,2-dicarbonyl derivative. encyclopedia.pub This discovery opened the door to a vast and enduring field of chemical research. Nitrogen-containing heterocycles are considered privileged structures in medicinal chemistry, and the quinoxaline scaffold, a bioisoster of molecules like quinoline (B57606) and naphthalene, quickly garnered significant attention. encyclopedia.pubnih.govpulsus.commtieat.org

Over the decades, chemists have been attracted to the quinoxaline moiety due to the diverse and potent biological activities exhibited by its derivatives. researchgate.netresearchgate.net These compounds have been investigated and found effective as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. encyclopedia.pubresearchgate.netekb.egresearchgate.net The versatility of the quinoxaline structure allows for modifications that yield a high degree of chemical diversity, which has proven invaluable for developing new therapeutic agents with potentially improved potency and reduced toxicity. researchgate.netwisdomlib.org Beyond medicine, quinoxaline derivatives are also utilized in agriculture as components of fungicides, herbicides, and insecticides, and in materials science for creating dyes, organic semiconductors, and fluorescent materials. encyclopedia.pubwisdomlib.org The continuous exploration of quinoxaline and its analogs underscores their established importance and promising future in the landscape of drug discovery and chemical science. nih.govpulsus.com

Chemical Structure and Classification of 8-Methoxyquinoxalin-2-ol within Quinoxaline Derivatives

This compound is a specific derivative of the parent quinoxaline scaffold. Its chemical structure is defined by the core quinoxaline bicyclic system with two specific functional groups attached. The molecular formula for quinoxaline is C₈H₆N₂. nih.gov In the case of this compound, the structure is modified as follows:

Quinoxaline Core: A benzene ring is fused to a pyrazine ring.

Methoxy (B1213986) Group at Position 8: An -OCH₃ group is attached to the 8th carbon of the quinoxaline ring, which is part of the benzene portion of the scaffold.

Hydroxyl Group at Position 2: An -OH group is located at the 2nd position, which is on the pyrazine ring.

This compound is classified as a substituted quinoxaline derivative. It is important to note that 2-hydroxyquinoxalines can exist in tautomeric equilibrium with their corresponding 2(1H)-quinoxalinone form. This keto-enol tautomerism is a key characteristic of this class of compounds. The presence of the methoxy and hydroxyl groups can significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, which in turn affects its interactions with biological targets. smolecule.com

Chemical Properties of this compound

This data is based on the fundamental structure and may vary in experimental conditions.

PropertyValue
Molecular Formula C₉H₈N₂O₂
IUPAC Name This compound
Molar Mass 176.17 g/mol
Physical State Likely a solid at room temperature
Classification Substituted Quinoxaline

Overview of Current Research Landscape Pertaining to this compound and its Analogs

Current research on this compound primarily views it as a valuable scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic applications. While direct studies on the specific biological profile of this compound are not extensively documented in readily available literature, the research landscape for its close analogs is active and provides significant insight into its potential.

Investigations into derivatives often involve modifications at the hydroxyl or other positions to explore a range of biological activities. For instance, research on 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol highlights the potential of this core structure in developing antimicrobial, anticancer, and neuroprotective agents. smolecule.com Similarly, studies on other 2-methoxyquinoxaline (B3065361) derivatives have identified their potential as histone deacetylase (HDAC) inhibitors, which are a target in cancer therapy. nih.gov The synthesis of compounds like 1-(2-methoxyquinoxalin-8-yl) pyrrolidin-3-amine demonstrates the utility of the 8-methoxy-substituted quinoxaline framework in creating novel chemical entities. scholarsresearchlibrary.com The overarching theme in the research is the use of the quinoxaline scaffold as a platform for generating libraries of compounds for biological screening. mdpi.comarabjchem.org These studies collectively suggest that this compound is a promising starting point for drug discovery programs, particularly in oncology and infectious diseases.

Research Objectives and Scope of Investigation

The primary research objectives concerning this compound and its analogs are centered on the discovery and development of novel bioactive compounds. The scope of these investigations is typically multifaceted and includes several key areas:

Synthesis of Novel Derivatives: A major objective is the chemical synthesis of new molecules based on the this compound scaffold. This involves introducing various functional groups and substituents to different positions of the quinoxaline ring to create a library of structurally diverse compounds. mtieat.orgmdpi.com

Biological Evaluation: Synthesized compounds are systematically screened for a wide spectrum of pharmacological activities. researchgate.net This includes, but is not limited to, anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.netcore.ac.uk

Structure-Activity Relationship (SAR) Studies: A crucial goal is to establish a clear relationship between the chemical structure of the derivatives and their biological activity. pulsus.commdpi.com By analyzing how different substituents affect potency and selectivity, researchers can rationally design more effective and targeted therapeutic agents. pulsus.com

Mechanism of Action Studies: For compounds that show significant biological activity, further research aims to elucidate their mechanism of action. This involves identifying the specific cellular targets, such as enzymes or receptors, with which the compounds interact to produce their therapeutic effect. mdpi.com

The ultimate aim of this research is to identify lead compounds that exhibit high efficacy and favorable properties, meriting further development as potential new drugs for a variety of diseases. mtieat.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPMBSTKUEWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 8 Methoxyquinoxalin 2 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Quinoxaline (B1680401) Ring

The reactivity of the 8-methoxyquinoxalin-2-ol ring system in substitution reactions is dichotomous, governed by the electronic properties of its two fused rings: the electron-rich benzene (B151609) ring and the electron-deficient pyrazine (B50134) ring.

Electrophilic Aromatic Substitution (SEAr): The pyrazine portion of the quinoxaline nucleus is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. Consequently, electrophilic substitution reactions occur preferentially on the benzenoid ring. wikipedia.org The reactivity and orientation of substitution are further modulated by the substituents present. In this compound, the benzene ring is substituted with a methoxy (B1213986) group at the C8 position. The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org

Given the structure of this compound, the potential sites for electrophilic attack on the benzene ring are C5 and C7. The C5 position is para to the methoxy group, and the C7 position is ortho. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are predicted to yield primarily 5- and 7-substituted products. researchgate.netmasterorganicchemistry.com For instance, nitration of 8-methoxyquinoline (B1362559) has been shown to produce 5-nitro-8-methoxyquinoline. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product(s)
NitrationNO2+5-Nitro-8-methoxyquinoxalin-2-ol and 7-Nitro-8-methoxyquinoxalin-2-ol
BrominationBr+5-Bromo-8-methoxyquinoxalin-2-ol and 7-Bromo-8-methoxyquinoxalin-2-ol
Friedel-Crafts AcylationRCO+5-Acyl-8-methoxyquinoxalin-2-ol and 7-Acyl-8-methoxyquinoxalin-2-ol

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is enhanced by the presence of a good leaving group at the C2 or C3 positions. In the case of this compound, the hydroxyl group itself is a poor leaving group. However, its tautomeric form, 8-methoxy-2(1H)-quinoxalinone, possesses an amide-like character. The pyrazine ring can be attacked by strong nucleophiles, although this is less common without a better leaving group. If a leaving group (e.g., a halide) were present at the C3 position, nucleophilic attack would be highly favored at that site. The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrazine ring. masterorganicchemistry.com

Redox Chemistry of the Quinoxaline System and Methoxy Group

The quinoxaline system is redox-active and can undergo both oxidation and reduction reactions. khanacademy.org

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Treatment of quinoxaline derivatives with peracids typically yields quinoxaline-1,4-dioxides. mdpi.com These N-oxide functionalities significantly alter the electronic properties and reactivity of the molecule. The methoxy group itself is generally stable to oxidation, but under harsh oxidative conditions, demethylation or degradation of the aromatic ring can occur. The electron-rich nature of the benzene ring, enhanced by the methoxy group, makes it susceptible to oxidative degradation under strong oxidizing conditions.

Reduction: The pyrazine ring of the quinoxaline system can be reduced. Catalytic hydrogenation can lead to the saturation of the pyrazine ring, yielding tetrahydroquinoxaline derivatives. The reduced forms of quinoxalines are known to be susceptible to tautomerization, which can be a pathway for degradation. acs.orgacs.org The redox potential of quinoxaline derivatives is a subject of research, particularly for applications in redox flow batteries where the two-electron redox reaction of the quinoxaline core is utilized. acs.orgacs.org The methoxy group can influence this potential through its electronic donating effect. Radical intermediates, such as semiquinones, can be formed during the redox cycling of related methoxy-substituted quinone systems, potentially leading to side reactions like dimerization. nih.gov

Tautomerism and Isomerization Phenomena in Quinoxalin-2-ols

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. vedantu.com

Lactam-Lactim Tautomerism: this compound exists in equilibrium with its lactam tautomer, 8-methoxy-2(1H)-quinoxalinone. This is a specific example of amide-imidol tautomerism. vedantu.comresearchgate.net

Lactim form: this compound (aromatic, enol-like)

Lactam form: 8-Methoxy-2(1H)-quinoxalinone (non-aromatic pyrazine ring, amide-like)

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. nih.gov In aqueous solutions, the lactam form often predominates due to its greater polarity and ability to form hydrogen bonds with water. amazonaws.com Spectroscopic methods, such as 2D IR spectroscopy, are powerful tools for identifying and quantifying the populations of different tautomers in solution. nih.govamazonaws.comresearchgate.net The different chemical properties of the two tautomers are significant; the lactim form has phenolic/enolic reactivity, while the lactam form reacts as an amide.

Hydrolysis and Degradation Pathways of this compound

The stability of this compound is subject to its chemical environment. Potential degradation pathways include hydrolysis of the methoxy group and breakdown of the heterocyclic core.

Hydrolysis: The ether linkage of the methoxy group is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI) to yield the corresponding 8-hydroxy derivative. The quinoxalinone ring itself is relatively stable to hydrolysis due to the resonance stabilization of the amide bond in the lactam tautomer.

Degradation: Studies on related quinoline (B57606) and quinoxaline compounds have identified several degradation pathways. Under certain conditions, particularly in biological or environmental systems, the initial step of degradation can be hydroxylation. For quinolines, this often occurs at the C2 position to form 2-quinolinones (a lactam). fao.org These can be further hydrogenated to 3,4-dihydro-2-quinolinone analogues. fao.org For some quinoxaline derivatives, especially in their reduced state, tautomerization has been identified as a primary mechanism of molecular decomposition, which is more significant than pathways like Michael addition or dimerization. acs.org

Mechanistic Elucidation of Key Synthetic Transformations

The most common and versatile method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

For the synthesis of this compound, the logical precursors would be 3-methoxy-1,2-phenylenediamine and a 1,2-dicarbonyl compound that can provide the C2-oxo functionality, such as glyoxylic acid or its ester.

Mechanism of Synthesis: The reaction proceeds through a well-established condensation-cyclization mechanism:

Nucleophilic Attack: One of the amino groups of 3-methoxy-1,2-phenylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,2-dicarbonyl compound (e.g., glyoxylic acid).

Imine Formation: This addition is followed by the elimination of a water molecule to form an imine intermediate.

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group (or its equivalent).

Dehydration/Aromatization: A final dehydration step occurs to form the dihydropyrazine (B8608421) ring, which then tautomerizes to the more stable quinoxalin-2-ol form.

This synthetic approach is highly efficient and allows for the introduction of various substituents onto both the benzene and pyrazine rings by selecting appropriately substituted starting materials. mdpi.comscispace.com Retrosynthetic analysis often identifies this disconnection between the diamine and dicarbonyl fragments as the key step. youtube.com

Biological and Pharmacological Research Applications of 8 Methoxyquinoxalin 2 Ol Derivatives

Molecular Mechanisms of Action

Receptor Binding Profiling

The interaction of 8-methoxyquinoxalin-2-ol derivatives and their analogues with various receptors is a key area of pharmacological research, aiming to identify selective ligands for therapeutic intervention.

Research into compounds structurally related to quinoxalines has demonstrated their potential to bind to several receptor families. For instance, novel quinazoline (B50416) derivatives have been identified as highly effective antagonists of the A₂A adenosine (B11128) receptor. nih.gov

In the realm of vasopressin receptors, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized and shown to be potent and selective antagonists for the V2 receptor. nih.gov

While direct evidence for the interaction of this compound derivatives with Toll-like receptors (TLRs) 7 and 8 is limited, related heterocyclic compounds such as imidazoquinolines and oxoadenines are well-established agonists of these receptors. researchgate.netresearchgate.netnih.gov This suggests that the broader chemical space including quinoxaline-like structures may have the potential for interaction with TLRs.

The binding affinities of quinoxaline-related compounds for their respective receptors have been quantified using various assays. For the novel quinazoline derivatives targeting the A₂A adenosine receptor, binding affinities (Ki) were determined, with some compounds showing values in the low nanomolar range. nih.gov Functional antagonist activity was also assessed by measuring their IC₅₀ values in a cyclic AMP assay. nih.gov

For the pyrrolo[1,2-a]quinoxaline derivatives acting as vasopressin V2 receptor antagonists, IC₅₀ values were determined to quantify their binding potency. nih.gov Several of these compounds exhibited very high affinity, with IC₅₀ values in the sub-nanomolar to low nanomolar range. nih.gov

Table 4: Binding Affinities of Quinoxaline-Related Derivatives for Various Receptors

Compound Class Target Receptor Potent Compound Binding Affinity (IC₅₀/Ki)
Quinazoline derivative A₂A Adenosine Receptor 10d Ki = 15 nM
Quinazoline derivative A₂A Adenosine Receptor 9x Ki = 21 nM
Pyrrolo[1,2-a]quinoxaline derivative Vasopressin V2 Receptor VP-339 IC₅₀ = 0.216 nM
Pyrrolo[1,2-a]quinoxaline derivative Vasopressin V2 Receptor VP-343 IC₅₀ = 0.772 nM
Pyrrolo[1,2-a]quinoxaline derivative Vasopressin V2 Receptor VP-365 IC₅₀ = 1.18 nM

Data from studies on quinazoline and quinoxaline (B1680401) derivatives as receptor ligands. nih.govnih.gov

Cellular Pathway Modulation

Derivatives of this compound have been shown to modulate cellular pathways by inducing apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.gov The ratio of these opposing proteins is a key determinant of a cell's fate, with a shift towards a higher Bax/Bcl-2 ratio promoting mitochondrial damage and initiating cell death. nih.gov

Studies on quinoxaline derivatives have demonstrated their ability to trigger this apoptotic cascade. For example, specific derivatives were found to significantly upregulate the expression of the tumor suppressor gene p53 and the executioner caspase-3 in MCF-7 breast cancer cells. nih.govresearchgate.net The p53 protein can activate the transcription of the Bax gene, leading to an increase in pro-apoptotic Bax proteins. The subsequent activation of caspase-3 is a downstream event that executes the final stages of cell death. nih.govresearchgate.net Further evidence from Annexin V-FITC apoptosis assays confirmed that these compounds induce cell death through both apoptosis and necrosis. researchgate.net This modulation of key apoptotic markers highlights a primary mechanism by which these compounds exert their anticancer effects.

In addition to inducing apoptosis, derivatives of this compound can perturb the normal progression of the cell cycle, another key strategy in cancer therapy. The cell cycle is a series of events that leads to cell division and replication; arresting this process can prevent the proliferation of malignant cells.

Flow cytometry analysis of cancer cells treated with quinoxaline derivatives has revealed a significant impact on cell cycle distribution. Specifically, treatment with a potent derivative led to cell cycle arrest at the G2/M phase. researchgate.net This blockage prevents cells from entering mitosis, the final stage of cell division. The analysis also showed an increase in the Pre-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. researchgate.net Similarly, a related indoloquinoline derivative was also found to block the cell cycle in the G2/M phase in colorectal cancer cells. nih.gov This ability to halt cell division at a critical checkpoint is a significant component of the antitumor activity of these compounds.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth, providing tumors with the necessary oxygen and nutrients to expand and metastasize. mdpi.com A key therapeutic strategy involves inhibiting this process. Derivatives of this compound have emerged as potent inhibitors of angiogenesis. nih.govresearchgate.net

The primary mechanism for this anti-angiogenic activity is the direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net VEGFR-2 is a critical receptor tyrosine kinase that, when activated by its ligand VEGF-A, initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, the building blocks of blood vessels. nih.gov By acting as antagonists to VEGFR-2, these quinoxaline derivatives block this signaling. Research has shown that treatment with these compounds can lower the levels of VEGF-A. nih.govresearchgate.net The potent inhibitory effect is highlighted by a derivative (compound 7f) that was found to be more effective at inhibiting VEGFR-2 than the multi-kinase inhibitor drug sorafenib. researchgate.netmdpi.com

The table below summarizes the cytotoxic activity of several quinoxaline-2-one derivatives against different cancer cell lines, which is linked to their ability to inhibit pathways like angiogenesis.

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6c 4.28 - 9.313.57 - 7.57
7a 4.28 - 9.313.57 - 7.57
7d 4.28 - 9.313.57 - 7.57
7e 4.28 - 9.313.57 - 7.57
7f 4.28 - 9.313.57 - 7.57
Doxorubicin (Ref.) Not specifiedNot specified

Data sourced from research on novel quinoxaline-based VEGFR-2 inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinoxaline core and its associated side chains. Structure-activity relationship (SAR) studies have provided crucial insights into which chemical modifications enhance or diminish the therapeutic effects of these compounds.

A key finding is the importance of a 6-oxygen function, such as the methoxy (B1213986) group found in the parent structure, which has been shown to enhance antimalarial activity in related 8-aminoquinolines. who.int For anticancer quinoxaline derivatives, the presence of electron-releasing groups, such as a methoxy group (-OCH₃), on the phenyl rings is considered essential for potent activity. mdpi.com Conversely, substituting these with electron-withdrawing groups like fluorine (-F) tends to decrease biological activity. mdpi.com

The position of substituents also plays a critical role. For instance, in a series of N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives were found to have superior activity compared to N-phenyl derivatives, and the specific position of substituents on the benzene (B151609) ring was influential, even when there was no direct correlation with lipophilicity. mdpi.com In related 8-hydroxyquinoline (B1678124) structures, substituents on the phenyl ring significantly influence cytotoxicity, and the position of the hydroxyl group itself affects activity, with position 8 being more active than position 4 in certain antifungal assays. mdpi.comnih.gov Furthermore, the type of linker can be crucial; for some quinoxaline derivatives, an aliphatic linker at the third position is essential for activity. mdpi.com These SAR analyses are vital for the rational design of new, more potent, and selective derivatives.

The table below illustrates how different substituents on a quinoxaline core can affect its inhibitory activity.

Compound FeatureEffect on Biological Activity
Electron-releasing group (-OCH₃) Essential for activity; enhances potency. mdpi.com
Electron-withdrawing group (-F) Decreases activity. mdpi.com
Aliphatic linker at C3 position Essential for activity in some derivatives. mdpi.com
6-Oxygen function Enhances activity. who.int
Substituents at position 7 Generally leads to loss of activity. who.int

Rationalization of Activity Differences Based on Chemical Modifications

The biological and pharmacological activity of derivatives of this compound is significantly influenced by the nature and position of various chemical modifications to the core structure. Structure-activity relationship (SAR) studies have provided valuable insights into how specific substituents impact the potency and selectivity of these compounds across different therapeutic targets.

A key area of investigation has been the modification of the alkoxy group at the C-8 position. In the context of antibacterial agents, the 8-methoxy group has been shown to be a favorable substituent. A series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, which share a core structure related to this compound, were evaluated for their antibacterial activity. The 8-methoxyquinolones demonstrated potent activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. This level of activity was found to be equivalent to that of the most active quinolones with classic substitutions at the C-8 position, such as fluorine (8-F) and chlorine (8-Cl).

Interestingly, while maintaining high antibacterial efficacy, the 8-methoxy substitution was associated with a reduction in certain potential side effects, such as phototoxicity and mammalian cell cytotoxicity, when compared to the 8-fluoro and 8-chloro analogs. This suggests that the methoxy group at the C-8 position can confer a more favorable safety profile without compromising antibacterial potency.

Further exploration of the alkoxy chain length at the C-8 position revealed that even minor modifications can have a significant impact on activity. For instance, extending the alkoxy group from a methoxy to an ethoxy group resulted in a noticeable decrease in antibacterial potency. The 8-ethoxy derivatives were found to be two to three dilutions less active in antibacterial assays compared to their 8-methoxy counterparts, although they did exhibit an even better safety profile. This highlights a delicate balance between the size and nature of the substituent at the C-8 position and the resulting biological activity.

The following interactive data table summarizes the structure-activity relationships of C-8 substituted quinolone derivatives, providing a clear comparison of their antibacterial activity and safety profiles.

Substituent at C-8 Antibacterial Activity Relative Safety Profile (Phototoxicity & Cytotoxicity)
Methoxy (-OCH3)High (equivalent to 8-F and 8-Cl)Improved compared to 8-F and 8-Cl
Ethoxy (-OCH2CH3)Moderate (2-3 dilutions less active than 8-methoxy)Further improved compared to 8-methoxy
Fluoro (-F)HighBaseline
Chloro (-Cl)HighBaseline
Hydrogen (-H)LowerNot specified as baseline

These findings underscore the critical role that the substituent at the C-8 position plays in modulating the biological activity and safety of this class of compounds. The 8-methoxy group, in particular, appears to offer an optimal balance of potent antibacterial efficacy and a favorable side-effect profile, making it a key feature in the design of new therapeutic agents based on the quinoxaline scaffold.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciensage.info This method is crucial in structure-based drug design, allowing for the prediction of binding modes and the affinity of a ligand for a specific protein target.

Molecular docking simulations are employed to predict how 8-Methoxyquinoxalin-2-ol might bind to the active site of a target protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. sciensage.info The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. While specific molecular docking studies for this compound are not extensively detailed in the available literature, studies on similar quinoxaline (B1680401) derivatives have shown significant binding affinities for various protein targets. For instance, docking studies of thiopyrano[2,3-b]quinoline derivatives have revealed binding affinity values ranging from -5.3 to -6.1 Kcal/mol against the anticancer peptide CB1a. banglajol.info

A hypothetical representation of predicted binding affinities for this compound against various targets is presented in Table 1.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Tyrosine Kinase-8.50.5
DNA Gyrase-7.91.2
Cyclooxygenase-2-7.23.5

This table is for illustrative purposes and is based on typical values for similar compounds.

Beyond predicting binding affinity, molecular docking can identify the key amino acid residues within the target protein that interact with the ligand. banglajol.info These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. Analysis of the docked pose of this compound would reveal which specific residues in a target's active site are crucial for its binding. For example, studies on other quinoline (B57606) derivatives have identified interactions with amino acids such as ILE-8, LYS-7, and TRP-12. banglajol.info Understanding these interactions is vital for designing more potent and selective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.govnih.gov

DFT calculations can be used to determine the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.

A representative set of calculated electronic properties for this compound is shown in Table 2.

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4
Chemical Potential (μ)-4.0
Hardness (η)2.2
Electrophilicity (ω)3.6

This table is for illustrative purposes and is based on typical values for similar compounds.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, the orientation of the methoxy (B1213986) group relative to the quinoxaline ring system is of interest. Quantum chemical calculations can be used to determine the energies of different conformers and to identify the most stable (lowest energy) conformation. nih.gov

The potential energy surface, or energy landscape, maps the energy of the molecule as a function of its geometry. By exploring this landscape, researchers can identify stable conformers (local minima) and the transition states that connect them, providing insight into the molecule's flexibility and conformational preferences.

In Silico Pharmacokinetic and Physicochemical Property Prediction (ADMET prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. nih.gov Various computational models and software are used to predict these properties based on the molecular structure.

These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability. scielo.br The key parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br

Predicted physicochemical and pharmacokinetic properties for this compound are summarized in Table 3.

PropertyPredicted Value
Molecular Weight176.17 g/mol
LogP1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area58.1 Ų
Water SolubilityModerately Soluble
Blood-Brain Barrier PermeationLow
CYP450 InhibitionPotential Inhibitor
hERG InhibitionLow Risk
Ames MutagenicityNon-mutagenic

This table presents predicted values based on computational models and is for illustrative purposes.

Molecular Dynamics Simulations to Study Ligand-Protein Interactions and Conformational Dynamics

MD simulations offer insights into the physical movements of atoms and molecules, allowing researchers to observe the conformational changes in both the ligand (e.g., a quinoxaline derivative) and the protein it binds to. This approach is crucial for predicting the stability of the ligand-protein complex, the binding affinity, and the key amino acid residues involved in the interaction.

In a typical MD simulation study of a quinoxaline derivative, the ligand-protein complex, often predicted by molecular docking, is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their subsequent movements over a specific period, often nanoseconds to microseconds. The resulting trajectory provides a detailed view of the complex's dynamics.

Several key parameters are analyzed from MD simulations to assess the ligand-protein interaction:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and the ligand remains stably bound in the protein's active site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility.

Binding Free Energy: Calculations such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand-protein complex. A more negative value indicates a stronger and more favorable interaction.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting key interactions that contribute to binding affinity.

For instance, in a study on quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors, MD simulations were performed to confirm the stability of the most potent compound in the binding pocket. tandfonline.comnih.gov The analysis revealed stable interactions with key amino acid residues like TYR 48, HIE 110, and TRP 111. nih.gov Similarly, MD simulations of novel 2-piperazinyl quinoxaline derivatives suggested their stable binding within the catalytic cavity of c-Kit tyrosine kinase receptor. rsc.org Another computational study on quinoxaline molecules as VEGFR-2 inhibitors utilized 200-nanosecond MD simulations to confirm the stability of the designed ligands in the active site of the receptor.

These examples from related quinoxaline derivatives illustrate the utility of MD simulations in drug discovery. Should this compound be investigated as a potential therapeutic agent, MD simulations would be an indispensable tool to characterize its interactions with target proteins and to guide the design of more potent and selective analogs.

Interactive Data Tables

To illustrate the type of data generated from such studies, the following interactive tables present hypothetical yet representative findings from a simulated MD study of this compound with a generic protein kinase.

Table 1: RMSD and Binding Free Energy Data

ComplexAverage RMSD (Å) of ProteinAverage RMSD (Å) of LigandMM/GBSA Binding Energy (kcal/mol)MM/PBSA Binding Energy (kcal/mol)
Kinase - this compound1.8 ± 0.30.9 ± 0.2-45.7 ± 5.2-30.1 ± 4.8
Apo-Kinase (unbound)2.5 ± 0.5N/AN/AN/A

Table 2: Key Interacting Residues and Hydrogen Bond Occupancy

ResidueInteraction TypeHydrogen Bond Occupancy (%)
LYS 72Hydrogen Bond (Backbone)85.4
GLU 91Hydrogen Bond (Side Chain)72.1
ASP 168Hydrogen Bond (Side Chain)65.8
PHE 169Pi-Pi StackingN/A

Advanced Analytical Methodologies for Research on 8 Methoxyquinoxalin 2 Ol

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for the separation of 8-Methoxyquinoxalin-2-ol from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity determination or the identification of volatile substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity and performing quantitative analysis of this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. epa.govnih.gov

A typical HPLC method for this compound would involve a C18 or C8 column, which provides excellent separation for moderately polar compounds. The mobile phase often consists of an aqueous component (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. epa.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the quinoxaline (B1680401) chromophore exhibits maximum absorbance, ensuring high sensitivity. nih.govsielc.com

Method validation is critical to ensure that the analytical procedure is accurate, precise, and reliable. mdpi.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Interactive Table: HPLC Method and Validation Parameters

Parameter Typical Value/Condition Description
Column C8 or C18, 150 x 4.6 mm, 5 µm Standard reversed-phase columns suitable for separating moderately polar organic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) A common solvent system providing good resolution for quinoxaline derivatives.
Elution Mode Gradient Allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.
Detection UV at 258 nm Wavelength selected for optimal absorbance of the quinoxaline ring system. nih.gov
Linearity (R²) ≥ 0.999 Indicates a strong correlation between concentration and detector response over a specified range. mdpi.com
Accuracy (% Recovery) 98-102% Measures the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 2% Demonstrates the reproducibility of the method under the same operating conditions.
LOD ~0.04 µg/mL The lowest concentration of the analyte that can be reliably detected. mdpi.com

| LOQ | ~0.12 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. thermofisher.comchromatographyonline.com These impurities can originate from starting materials, side reactions during synthesis, or degradation. GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, after which the mass spectrometer fragments the eluted components and sorts the fragments by their mass-to-charge ratio. jmchemsci.com

This technique is exceptionally useful for structural elucidation of unknown byproducts. nih.govresearchgate.net The fragmentation pattern generated by the mass spectrometer serves as a molecular fingerprint that can be compared against spectral libraries (like NIST) for identification. thermofisher.com For novel compounds not present in libraries, the fragmentation pattern provides critical clues to deduce the structure. The high resolution and accuracy of modern mass spectrometers further aid in determining the elemental composition of impurities. thermofisher.com

Interactive Table: Potential Volatile Impurities in this compound Synthesis

Potential Impurity Origin Analytical Expectation by GC-MS
Anisole Residual starting material or byproduct Distinct retention time; mass spectrum showing a molecular ion at m/z 108 and characteristic fragments.
Dichloroethane Residual solvent Early elution time; characteristic isotopic pattern for chlorine atoms in the mass spectrum.
Unsubstituted Quinoxalin-2-ol Byproduct from demethylation Later elution time (if volatile enough); mass spectrum would show a molecular ion peak corresponding to its molecular weight.

For precise quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method. cuny.eduicm.edu.pl The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear response range. cuny.edu This makes it an excellent choice for determining the purity of this compound, especially when high accuracy is required and a reference standard is available.

In a typical GC-FID analysis, a solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column. scielo.br As each component elutes from the column, it is burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of analyte being burned. By comparing the peak area of this compound to that of a known standard, its concentration can be accurately determined. chromatographyonline.com The method's reliability is established through validation, confirming parameters like linearity, precision, and accuracy. scielo.br

Interactive Table: GC-FID Method Validation Summary

Parameter Specification Purpose
Linearity (R²) > 0.99 Ensures the detector response is proportional to the analyte concentration across a defined range. nih.gov
Repeatability (% RSD) < 5% Confirms the precision of the method over a short interval with the same operator and equipment. scielo.br
Intermediate Precision (% RSD) < 7% Assesses the method's reproducibility on different days or with different analysts. scielo.br
Accuracy (% Recovery) 88-109% Validates the closeness of the measured value to the actual value by analyzing spiked samples. scielo.br
Limit of Detection (LOD) 0.01-0.03 mg/mL The lowest analyte concentration the method can reliably differentiate from background noise. icm.edu.pl

| Limit of Quantification (LOQ) | 0.05-0.08 mg/mL | The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy. icm.edu.pl |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. taylorandfrancis.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to piece together the molecular puzzle. mdpi.commdpi.com

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons on the quinoxaline ring system and a characteristic singlet for the methoxy (B1213986) group protons.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The chemical shift of each carbon provides insight into its functional group and electronic environment. researchgate.net For this compound, signals would be observed for the aromatic carbons, the carbonyl-like carbon (C2), and the methoxy carbon.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations. nih.gov These experiments are crucial for definitively assigning each signal to a specific atom in the molecule. mdpi.com

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Rationale
H3 ~8.0-8.2 --- Proton on an electron-deficient aromatic ring adjacent to nitrogen.
H5 ~7.6-7.8 --- Aromatic proton influenced by the fused ring system.
H6 ~7.2-7.4 --- Aromatic proton ortho to the electron-donating methoxy group, expected to be upfield.
H7 ~7.5-7.7 --- Aromatic proton meta to the methoxy group.
OCH₃ ~3.9-4.1 ~55-57 Typical chemical shift for protons and carbons of an aryl methoxy group. researchgate.net
C2 --- ~155-160 Carbon in a C=N bond and adjacent to an oxygen, showing a downfield shift.
C3 --- ~135-140 Aromatic carbon adjacent to nitrogen.
C4a --- ~130-135 Bridgehead aromatic carbon.
C5 --- ~125-130 Aromatic carbon.
C6 --- ~110-115 Aromatic carbon ortho to the methoxy group, shielded.
C7 --- ~120-125 Aromatic carbon meta to the methoxy group.
C8 --- ~158-162 Aromatic carbon directly attached to the electron-donating methoxy group.

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. fujifilm.com It provides two critical pieces of information for structural characterization: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. nih.gov

For this compound (C₉H₈N₂O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺). The observed mass should match the calculated theoretical mass within a few parts per million (ppm).

When subjected to ionization techniques like Electron Ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern can corroborate the proposed structure. libretexts.org For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO). miamioh.edu

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

Ion m/z (Predicted) Description
[M]⁺ 176 Molecular ion peak corresponding to the intact molecule C₉H₈N₂O₂.
[M - CH₃]⁺ 161 Loss of a methyl radical from the methoxy group, a common fragmentation for aryl methyl ethers.
[M - CO]⁺ 148 Loss of a neutral carbon monoxide molecule from the heterocyclic ring.
[M - OCH₃]⁺ 145 Loss of a methoxy radical.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions in molecules like this compound and for determining its concentration in solutions. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure.

While specific experimental UV-Visible spectral data for this compound is not extensively documented in publicly available literature, data from structurally related quinoxalin-2(1H)-one derivatives can provide valuable insights. A study on a series of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-ones reported characteristic absorption peaks. These compounds generally exhibit a weaker absorption peak around 280 nm and a stronger, broad shoulder peak between 327 nm and 340 nm. The peak at approximately 340 nm is attributed to a combination of n→π* and π→π* electronic transitions, whereas the more intense absorptions around 327 nm and 280 nm are assigned to π→π* transitions.

Another investigation into different quinoxaline derivatives identified π-π* electronic transitions in the range of 305–325 nm and n-π* transitions between 400–410 nm. The position of the methoxy group and the hydroxyl group on the this compound ring system is expected to influence the precise wavelengths of these transitions.

For the purpose of concentration determination, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the quantification of this compound in unknown samples.

Table 1: Representative UV-Visible Absorption Data for Related Quinoxalin-2(1H)-one Derivatives

Compound ClassReported Absorption Maxima (λmax, nm)Assigned Electronic Transitions
1-alkyl-3-methyl-2(1H)-quinoxalin-2-ones~280, ~327, ~340π→π, π→π, n→π* and π→π
General Quinoxaline Derivatives305-325, 400-410π→π, n→π*

Fluorescence Spectroscopy for Probing Molecular Interactions and Biosensing

Fluorescence spectroscopy is a highly sensitive technique that can be employed to study the emission of light from excited electronic states of a molecule. This method is particularly useful for probing molecular interactions and has applications in biosensing. The photophysical properties of quinoxalin-2(1H)-ones, including their fluorescence, have been a subject of growing interest.

Specific fluorescence data for this compound is scarce in the literature. However, studies on related quinoxaline derivatives provide an indication of their potential fluorescent properties. For instance, certain peptide-quinoxaline derivatives have been shown to exhibit a distinct fluorescence emission maximum at 363 nm upon excitation at 303 nm. The fluorescence characteristics, including the excitation and emission wavelengths, quantum yield, and lifetime, are highly dependent on the molecular structure and the local environment.

The sensitivity of fluorescence to the surrounding environment makes it a valuable tool for studying molecular interactions. Changes in the fluorescence intensity or shifts in the emission spectrum can indicate binding events, conformational changes, or proximity to other molecules. This has led to the development of quinoxalinone-based fluorescent probes for chemosensing and biosensing applications.

Table 2: Illustrative Fluorescence Data for a Related Quinoxaline Derivative

Compound TypeExcitation Wavelength (nm)Emission Wavelength (nm)
Peptide-Quinoxaline Derivative303363

Development and Validation of Quantitative Analytical Methods for Research Samples

The development and validation of robust quantitative analytical methods are essential for the accurate determination of this compound in various research samples. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation, identification, and quantification of individual components in a mixture.

Method Development: A typical reversed-phase HPLC method would likely be suitable for the analysis of this compound. The development process would involve the systematic optimization of several parameters:

Column Selection: A C18 or C8 stationary phase would be a logical starting point, providing good retention for a moderately polar compound like this compound.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution profile would be optimized to achieve a good separation of the analyte from any impurities or matrix components.

Detection: A UV detector set at one of the absorption maxima of this compound would be appropriate for quantification.

Method Validation: Once the HPLC method is developed, it must be validated to ensure its reliability and accuracy. The validation process, following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), would typically include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Key Parameters for Validation of a Quantitative Analytical Method

Validation ParameterDescription
SpecificityEnsures no interference from other components.
LinearityDemonstrates a proportional response to concentration.
RangeDefines the concentration interval for reliable measurement.
AccuracyMeasures the closeness to the true value.
PrecisionAssesses the repeatability and reproducibility of the results.
LOD & LOQDetermine the sensitivity of the method.
RobustnessEvaluates the method's reliability under varied conditions.

Emerging Research Directions and Future Perspectives for 8 Methoxyquinoxalin 2 Ol

Design and Synthesis of Multi-Targeting Ligands Based on the 8-Methoxyquinoxalin-2-ol Scaffold

The development of ligands that can simultaneously modulate multiple biological targets is a growing strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The quinoxaline (B1680401) core, including the this compound scaffold, is an attractive framework for designing such multi-target agents. The inherent chemical properties of the quinoxaline ring system allow for a variety of substituents to be introduced, which can lead to compounds that interact with different biological targets. mdpi.com

Researchers are exploring the synthesis of hybrid molecules where the this compound moiety is combined with other pharmacologically active structures. This approach aims to create synergistic effects or a broader spectrum of activity. For instance, combining the quinoxaline nucleus with a 1,3,4-oxadiazole (B1194373) ring, another biologically active heterocycle, has been proposed as a promising strategy for developing new anticancer agents. mdpi.com The goal of such molecular hybridization is to enhance the therapeutic efficacy and potentially overcome drug resistance mechanisms.

The versatility of the quinoxaline scaffold allows for the creation of a diverse library of derivatives. Synthetic methods are being developed to functionalize different positions of the quinoxaline ring, enabling the fine-tuning of the molecule's interaction with various biological targets. This chemical flexibility is crucial for the rational design of ligands with specific multi-target profiles.

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticle Functionalization)

To improve the therapeutic potential of quinoxaline-based compounds, including this compound, researchers are exploring their integration with advanced drug delivery systems. Nanoparticles, such as liposomes and polymeric nanoparticles, offer a platform to enhance the solubility, stability, and targeted delivery of these compounds. researchgate.netnih.gov The surface of these nanoparticles can be functionalized, which allows for the attachment of targeting moieties like antibodies or small molecules, enabling the specific delivery of the drug to diseased cells while minimizing exposure to healthy tissues. mdpi.com

Nanostructured carriers can overcome challenges associated with the delivery of therapeutic agents by protecting them from degradation, increasing their circulation time, and facilitating their accumulation at the target site. researchgate.net For instance, encapsulating a related compound, 8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline, in nanocarriers has been proposed to improve its antiparasitic efficacy. researchgate.net This approach of using nanomedicine could provide a solution for the more effective delivery of compounds like this compound. researchgate.net

The development of multifunctional nanocarriers represents a significant advancement in this field. These systems can carry multiple therapeutic agents and diagnostic molecules, allowing for simultaneous treatment and imaging. nih.gov The functionalization of nanoparticles with quinoxaline derivatives could lead to the development of theranostic platforms with enhanced efficacy and reduced side effects. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The quinoxaline scaffold is known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.gov Ongoing research aims to identify novel biological targets for this compound and its derivatives, thereby expanding their therapeutic applications.

Quinoxaline derivatives have been investigated for their potential as kinase inhibitors, which are crucial targets in cancer therapy. nih.gov The ability of these compounds to interact with various kinases makes them attractive candidates for the development of new anticancer drugs. Furthermore, the structural similarities of quinoxalines to other biologically active molecules suggest that they may interact with a broad range of receptors and enzymes.

Recent studies have focused on synthesizing and evaluating new quinoxaline derivatives for their activity against various cancer cell lines and microbial strains. For example, certain quinolone-2-one derivatives have shown promising anticancer and antioxidant activities. ekb.eg The exploration of new therapeutic areas for this compound derivatives is driven by the need for novel treatments for diseases with limited therapeutic options.

Derivative TypeBiological ActivityResearch Finding
Quinolone acylated arabinose hydrazoneAnticancer, AntibacterialShowed the best anticancer activity with an IC50 of 23.5 µg/mL and was effective against both Gram-positive and Gram-negative bacteria. ekb.eg
Quinolinonyl-glycine derivativeAntioxidantExhibited excellent H2O2 scavenging activity with an IC50 of 20.92 µg/mL, surpassing the reference standard, ascorbic acid. ekb.eg

Development of this compound Derivatives for Materials Science Applications (e.g., Electroluminescent Materials, Organic Semiconductors)

Beyond their biomedical applications, quinoxaline derivatives are being explored for their potential in materials science. The conjugated π-system of the quinoxaline ring makes these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netmagtech.com.cn

Derivatives of the structurally related 8-hydroxyquinoline (B1678124) are widely used as electroluminescent materials in OLEDs due to their high luminance, efficiency, and good film-forming properties. magtech.com.cnresearchgate.net By modifying the substituents on the quinoxaline ring, the electronic and optical properties of the resulting materials can be tuned. For example, introducing different functional groups can alter the emission color and improve the electron-transport capabilities of the material. magtech.com.cn

The development of new quinoxaline-based materials with broadened absorption patterns is also an active area of research. researchgate.net Such materials could have applications in organic photovoltaics (OPVs) and other optoelectronic devices. The goal is to design and synthesize novel quinoxaline derivatives with tailored photophysical properties for specific applications in materials science.

Material ClassApplicationKey Properties
8-Hydroxyquinoline metal complexesOrganic Light-Emitting Diodes (OLEDs)Excellent electron-transport capability, high brightness, and tunable emission colors. magtech.com.cnresearchgate.net
Quinoxaline-based copolymersOrganic Photovoltaics (OPVs)Donor-acceptor structures with low band gaps for broadened light absorption. researchgate.net

Application in Agricultural Science (e.g., Fungicides, Herbicides, Insecticides)

The biological activity of quinoxaline derivatives also extends to agricultural applications. There is growing interest in developing new fungicides, herbicides, and insecticides based on the this compound scaffold to address the challenges of pest and disease management in agriculture.

Research has shown that related methoxyquinoline compounds possess significant antifungal and antibacterial properties. For instance, 8-methoxyquinoline (B1362559) has demonstrated strong activity against various fungi, including Aspergillus Flavus and Aspergillus niger, as well as bacteria such as Bacillus subtilis and Salmonella typhi. researchgate.net This suggests that this compound and its derivatives could be promising candidates for the development of new crop protection agents.

The development of new agrochemicals is driven by the need for more effective and environmentally benign alternatives to existing products. The diverse biological activities of quinoxaline derivatives make them an attractive starting point for the synthesis of novel pesticides. Further research in this area could lead to the discovery of new compounds with potent and selective activity against agricultural pests and pathogens.

CompoundTarget OrganismActivity Level
8-MethoxyquinolineAspergillus Flavus, Aspergillus niger, TrichophytonStrong antifungal activity. researchgate.net
8-MethoxyquinolineBacillus subtilis, Salmonella spp., Salmonella typhiStrong antibacterial activity. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 8-Methoxyquinoxalin-2-ol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted quinoxaline precursors under controlled conditions. For example, methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Post-synthesis, purity validation should include:
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • 1H NMR spectroscopy (e.g., 600 MHz in CDCl3) to resolve aromatic protons and methoxy signals .
  • HPLC with UV detection (>95% purity threshold) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : While direct safety data for this compound are limited, protocols for structurally similar quinoxalines recommend:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : In airtight containers under inert gas (e.g., N2) at 4°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H and 13C NMR : Identify substituent positions (e.g., methoxy at δ ~3.9 ppm in CDCl3) and aromatic proton environments .
  • FT-IR Spectroscopy : Detect functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, C=O if oxidized).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 205 for C9H8N2O2) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic property analysis of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets balance accuracy and computational cost for predicting HOMO-LUMO gaps and charge distribution .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments.
  • Validation : Compare computed UV-Vis spectra with experimental data to refine parameters .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Address them via:
  • Standardized Bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position) to isolate activity trends .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can aqueous solubility of this compound be enhanced for in vitro studies?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve solubility without cytotoxicity.
  • pH Adjustment : Deprotonate the hydroxyl group at alkaline pH (e.g., pH 8–9) to increase hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Data Contradiction Analysis

Q. Why do computational and experimental NMR chemical shifts sometimes differ for this compound?

  • Methodological Answer :
  • Source of Error : DFT approximations (e.g., neglect of relativistic effects) or solvent model inaccuracies.
  • Mitigation : Use higher-level theory (e.g., MP2) and explicit solvent molecules in simulations .
  • Benchmarking : Cross-validate with solid-state NMR to rule out solvent-induced shifts .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :
  • Bacterial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with standardized MIC assays.
  • Fungal Strains : C. albicans biofilms to test anti-biofilm activity.
  • Controls : Include known antimicrobials (e.g., ciprofloxacin) and solvent controls to validate results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.